molecular formula C4H10Cl2NOP B139036 N-Butylphosphoramidic dichloride CAS No. 90206-85-2

N-Butylphosphoramidic dichloride

Cat. No. B139036
CAS RN: 90206-85-2
M. Wt: 190.01 g/mol
InChI Key: AUYLTLFJIZSMKG-UHFFFAOYSA-N
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Description

N-Butylphosphoramidic dichloride is a chemical compound that is part of a broader class of phosphoramidic dichlorides. These compounds are characterized by their phosphorus-nitrogen bond and two chlorine atoms attached to the phosphorus atom. They are of interest in various chemical syntheses and have been studied for their reactivity and potential applications in different fields, including the synthesis of peptides, transition metal complexes, and biological activity evaluation .

Synthesis Analysis

The synthesis of N-Butylphosphoramidic dichloride and related compounds typically involves the reaction of appropriate amines with phosphorus oxychloride or other phosphorus halides. For example, N-Phenylphosphoramidothioic dichloride was synthesized from thiophosphoryl chloride and phenylamine, with ammonia used as an acid-binding agent . Similarly, N-1-Adamantylphosphoramidic dichloride was synthesized and evaluated for biological activity . These methods highlight the versatility of phosphoramidic dichlorides in chemical synthesis, providing a pathway to a variety of functionalized phosphorus compounds.

Molecular Structure Analysis

The molecular structure of phosphoramidic dichlorides is characterized by the presence of a phosphorus-nitrogen bond and two chlorine atoms attached to the phosphorus. The structure of N-(dichlorophosphinoyl)phosphorimidic trichloride, a related compound, was determined using X-ray crystallography, revealing pronounced multiple-bond character between phosphorus and nitrogen . This structural information is crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Phosphoramidic dichlorides participate in a variety of chemical reactions. They are used as intermediates in the synthesis of peptides , the preparation of transition metal complexes , and the formation of polyamides . Additionally, they can be involved in the reductive deoxygenation of alcohols . These reactions demonstrate the compounds' utility as reagents in organic synthesis and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphoramidic dichlorides are influenced by their molecular structure. Vibrational studies, including infrared and Raman spectroscopy, have been conducted to understand these properties better. For instance, vibrational studies of N-trifluoroacetyl-phosphoramidic acid dichloride and N-trichloroacetyl-phosphoramidic acid dichloride provided insights into their dimeric forms and symmetry . These studies are essential for the development of new materials and for the optimization of reaction conditions in synthetic applications.

Scientific Research Applications

Synthesis and Biological Applications

Research has explored the synthesis of new chemical compounds, including phosphoramidate derivatives, and their biological applications. For instance, the study by Gholivand et al. (2021) synthesized N-acetyl phosphoramidate compounds and investigated their biological effects, including antibacterial activity and insecticidal potential. This suggests that derivatives of phosphoramidic compounds, like N-Butylphosphoramidic dichloride, could have applications in developing new antibacterial agents and insecticides (Gholivand et al., 2021).

Catalysis and Synthetic Applications

Another area of application is in catalysis and synthesis. For example, compounds related to N-Butylphosphoramidic dichloride have been used as catalysts in chemical reactions or as intermediates in the synthesis of other compounds. The research by Zhong et al. (2006) on nickel ion-containing ionic liquids demonstrates the use of phosphoramidic derivatives in catalyzing cross-coupling reactions, which are crucial in organic synthesis. This indicates the potential role of N-Butylphosphoramidic dichloride in catalysis and synthetic chemistry (Zhong et al., 2006).

Environmental and Toxicological Studies

Furthermore, the environmental impact and toxicological effects of related compounds have been studied, providing insights into the safety and environmental considerations of using phosphoramidic compounds. For example, the work on organotins and their induction of apoptosis in rat thymocytes by Gennari et al. (2000) shows the importance of understanding the biological effects of such compounds, which could extend to N-Butylphosphoramidic dichloride (Gennari et al., 2000).

Neuroprotective Potential

Additionally, the neuroprotective potential of derivatives from natural compounds, as discussed by Abdoulaye and Guo (2016), highlights the potential therapeutic applications of phosphoramidic compounds in treating neurological disorders. This suggests that N-Butylphosphoramidic dichloride could have potential applications in the development of neuroprotective agents (Abdoulaye & Guo, 2016).

properties

IUPAC Name

N-dichlorophosphorylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2NOP/c1-2-3-4-7-9(5,6)8/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYLTLFJIZSMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604476
Record name N-Butylphosphoramidic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butylphosphoramidic dichloride

CAS RN

90206-85-2
Record name N-Butylphosphoramidic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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